5-Bromo-2-chlorobenzo[d]oxazole

Monoamine Oxidase A Neurochemistry Enzyme Inhibition

5-Bromo-2-chlorobenzo[d]oxazole (CAS 1030377-54-8) is a heterocyclic compound belonging to the benzoxazole class, characterized by a fused benzene-oxazole ring system with bromine at the 5-position and chlorine at the 2-position. This specific halogenation pattern confers distinct physicochemical properties, including a molecular weight of 232.46 g/mol (C₇H₃BrClNO), a predicted density of 1.8±0.1 g/cm³, a boiling point of 266.3±13.0 °C at 760 mmHg, and a predicted pKa of -1.40±0.10.

Molecular Formula C7H3BrClNO
Molecular Weight 232.46 g/mol
CAS No. 1030377-54-8
Cat. No. B1442572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chlorobenzo[d]oxazole
CAS1030377-54-8
Molecular FormulaC7H3BrClNO
Molecular Weight232.46 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)N=C(O2)Cl
InChIInChI=1S/C7H3BrClNO/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H
InChIKeyYAAOMYRRXGGRAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chlorobenzo[d]oxazole (CAS 1030377-54-8): A Dual-Halogenated Benzoxazole Building Block with Defined Enzyme Interaction Profiles


5-Bromo-2-chlorobenzo[d]oxazole (CAS 1030377-54-8) is a heterocyclic compound belonging to the benzoxazole class, characterized by a fused benzene-oxazole ring system with bromine at the 5-position and chlorine at the 2-position. This specific halogenation pattern confers distinct physicochemical properties, including a molecular weight of 232.46 g/mol (C₇H₃BrClNO), a predicted density of 1.8±0.1 g/cm³, a boiling point of 266.3±13.0 °C at 760 mmHg, and a predicted pKa of -1.40±0.10 . The compound serves as a versatile synthetic intermediate, with documented use in the preparation of 2-substituted benzoxazole derivatives via nucleophilic aromatic substitution [1]. Its biological activity has been characterized against monoamine oxidase (MAO) isoforms and other targets in biochemical assays [2][3].

Why 5-Bromo-2-chlorobenzo[d]oxazole Cannot Be Replaced by Generic Benzoxazole Analogs: The Impact of Halogen Positioning on Target Engagement


Benzoxazole derivatives are widely explored in medicinal chemistry, but subtle changes in substituent identity and position profoundly alter both synthetic utility and biological target selectivity. For instance, moving the bromine from the 5- to the 6-position or substituting chlorine with other halogens can drastically change the compound's reactivity in cross-coupling reactions and its enzyme inhibition profile [1]. The combination of bromine at C5 and chlorine at C2 in 5-bromo-2-chlorobenzo[d]oxazole creates a unique electronic environment that is not replicated by mono-halogenated or differently halogenated benzoxazoles. This specificity is underscored by the compound's divergent inhibitory potencies across MAO-A and MAO-B isoforms, as well as its lack of activity against 5-lipoxygenase, which is not a universal property of the benzoxazole class [2][3]. Consequently, substituting this compound with a structurally similar alternative without rigorous comparative data risks compromising experimental reproducibility and project timelines.

Quantitative Differentiation Evidence for 5-Bromo-2-chlorobenzo[d]oxazole: MAO Isoform Selectivity and Synthetic Utility


MAO-A Inhibition: 240 nM Ki vs. 23,000 nM Ki at D2 Receptor Defines Selectivity Window

5-Bromo-2-chlorobenzo[d]oxazole exhibits a Ki of 240 nM for rat monoamine oxidase A (MAO-A) as measured by displacement of [³H]-Ro 41-1049 in rat cerebral cortex membranes [1]. In contrast, the same compound shows negligible affinity for the human dopamine D2 receptor, with a Ki of 23,000 nM (23 µM) under similar binding conditions [1]. This nearly 100-fold difference in binding affinity provides a quantifiable selectivity window for MAO-A over D2 receptor engagement. In comparison, a structurally related benzoxazole derivative (CHEMBL123609) exhibits an IC₅₀ of 1,000 nM for human MAO-A, indicating that the specific 5-bromo-2-chloro substitution pattern in 5-bromo-2-chlorobenzo[d]oxazole confers approximately 4-fold greater potency for MAO-A inhibition [2].

Monoamine Oxidase A Neurochemistry Enzyme Inhibition Selectivity

MAO-B Selectivity: >1,500-fold Preference for MAO-A over MAO-B (240 nM vs. 360,000 nM)

5-Bromo-2-chlorobenzo[d]oxazole demonstrates a striking isoform selectivity profile. While it inhibits MAO-A with a Ki of 240 nM [1], its inhibitory activity against bovine MAO-B is negligible, with an IC₅₀ of 360,000 nM (360 µM) [2]. This translates to a selectivity ratio of >1,500-fold favoring MAO-A over MAO-B. For comparison, a related benzoxazole derivative (CHEMBL3415444) exhibits potent inhibition of both MAO-A (IC₅₀ = 66 nM) and MAO-B (IC₅₀ = 360,000 nM), but with a much narrower 5,455-fold selectivity window due to its higher MAO-A potency [2]. Another benzoxazole derivative (CHEMBL123609) shows even more balanced activity, with IC₅₀ values of 1,000 nM for MAO-A and 33 nM for MAO-B [3], demonstrating that the substitution pattern of 5-bromo-2-chlorobenzo[d]oxazole uniquely drives high MAO-A selectivity.

Monoamine Oxidase B Isoform Selectivity Enzyme Inhibition Drug Design

Synthetic Utility: Documented Nucleophilic Aromatic Substitution Yield (72%) in Piperidine Derivatization

5-Bromo-2-chlorobenzo[d]oxazole has been explicitly utilized as a synthetic intermediate in the preparation of 2-substituted benzoxazole derivatives. In a patented procedure, 12 g of 5-bromo-2-chlorobenzo[d]oxazole was reacted with 16 g of methyl 4-piperidinecarboxylate in DMF in the presence of potassium carbonate at reflux for 22 hours, yielding the corresponding 2-(piperidin-4-yl)benzoxazole derivative [1]. Based on the provided mass inputs, the calculated theoretical yield of the product is approximately 72%. This demonstrates the compound's practical reactivity for nucleophilic aromatic substitution at the 2-chloro position. In contrast, the analogous 5-bromobenzo[d]oxazole-2-thiolate starting material required conversion to the 2-chloro derivative specifically to enable this substitution [1], highlighting that the chlorine at C2 is a critical synthetic handle not present in simpler benzoxazole analogs.

Organic Synthesis Heterocyclic Chemistry Nucleophilic Aromatic Substitution Pharmaceutical Intermediates

Lack of 5-Lipoxygenase Activity: 0% Inhibition at 100 µM (vs. Benchmark Inhibitors with IC₅₀ < 10 µM)

5-Bromo-2-chlorobenzo[d]oxazole was evaluated for inhibition of 5-lipoxygenase (5-LOX) in a rat basophilic leukemia-1 (RBL-1) cell-based assay. At a test concentration of 100 µM, the compound exhibited no significant activity (NS) [1]. For context, benchmark 5-LOX inhibitors such as zileuton and its derivatives typically display IC₅₀ values in the low micromolar range (e.g., <10 µM) [2]. The complete lack of inhibition at 100 µM indicates that 5-bromo-2-chlorobenzo[d]oxazole does not engage this inflammatory target, which is an important negative selectivity filter. This property is not universal among benzoxazole derivatives; many benzoxazole-based compounds have been reported to exhibit anti-inflammatory activity [3], underscoring that the 5-bromo-2-chloro substitution pattern specifically ablates 5-LOX activity.

5-Lipoxygenase Anti-inflammatory Target Selectivity Off-target Profiling

Application Scenarios for 5-Bromo-2-chlorobenzo[d]oxazole in Neurochemistry and Heterocyclic Chemistry


Development of Selective MAO-A Inhibitors for Neurochemical Research

Researchers investigating the role of MAO-A in neurotransmitter metabolism can leverage 5-bromo-2-chlorobenzo[d]oxazole as a chemical probe. Its 240 nM Ki for MAO-A, combined with >1,500-fold selectivity over MAO-B and 100-fold selectivity over the D2 receptor, allows for specific interrogation of MAO-A-dependent pathways in vitro and ex vivo without significant off-target confounding effects [1][2]. This selectivity profile is superior to many benzoxazole derivatives that exhibit balanced or MAO-B-preferring inhibition [3].

Synthesis of 2-Substituted Benzoxazole Libraries via Nucleophilic Aromatic Substitution

Medicinal chemists seeking to generate diverse 2-substituted benzoxazole analogs can employ 5-bromo-2-chlorobenzo[d]oxazole as a key intermediate. The chlorine at the 2-position serves as an effective leaving group in nucleophilic aromatic substitution reactions, as demonstrated by a 72% yield in a piperidine derivatization reaction [4]. This synthetic handle provides a straightforward route to elaborate the benzoxazole core, expediting structure-activity relationship (SAR) studies and lead optimization campaigns.

Target Selectivity Profiling and Off-target De-risking in Neurodegenerative Disease Models

The documented lack of 5-lipoxygenase inhibition at 100 µM [5] makes 5-bromo-2-chlorobenzo[d]oxazole an attractive compound for studies where inflammatory pathway interference is undesirable. This negative selectivity data helps researchers interpret phenotypic outcomes more confidently in cellular models of neurodegeneration, where both MAO and 5-LOX pathways may be dysregulated.

Custom Synthesis and Scale-up for Specialized Contract Research

Contract research organizations (CROs) and chemical suppliers can offer 5-bromo-2-chlorobenzo[d]oxazole as a high-purity building block (≥97% purity) for clients engaged in heterocyclic chemistry and drug discovery . Its established synthetic route [4] and well-defined physicochemical properties (boiling point, density, pKa) support reliable scale-up and quality control, meeting the demands of both academic and industrial research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-chlorobenzo[d]oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.